![molecular formula C13H19N3O2 B11866806 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[56]dodecane is a spirocyclic compound that features a unique structure combining pyridine and spirocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5One common method involves the use of a coupling reaction between a spirocyclic 1,2,3-triazole and a pyridine derivative . The reaction conditions often include the use of copper sulfate (CuSO₄) and sodium ascorbate as catalysts in a click reaction .
Industrial Production Methods
While specific industrial production methods for 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced spirocyclic compounds.
Scientific Research Applications
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The pyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to bind to specific sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is unique due to its combination of a pyridine ring with a spirocyclic structure, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
8-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C13H19N3O2/c1-2-12(8-14-3-1)16-5-7-17-11-13(10-16)9-15-4-6-18-13/h1-3,8,15H,4-7,9-11H2 |
InChI Key |
HVQSFEFBRLIJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CN1)CN(CCOC2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


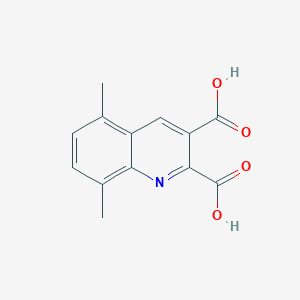
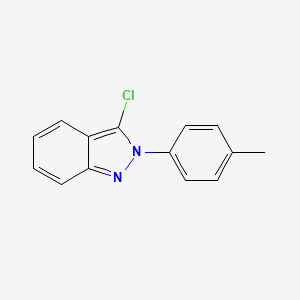



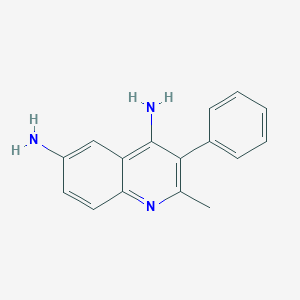
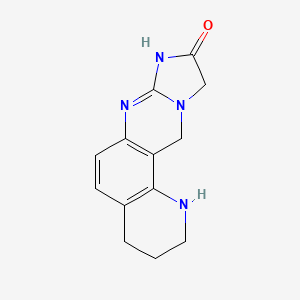
![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)

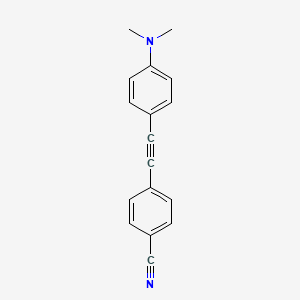
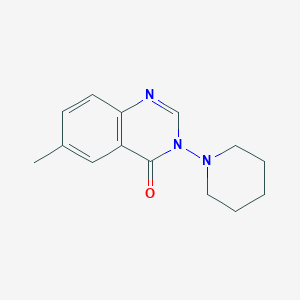

![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)
